1,3-Dioxolane-2-propiononitrile

Description

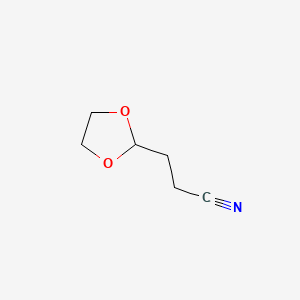

1,3-Dioxolane-2-propiononitrile (CAS: 4388-58-3) is a nitrile-containing heterocyclic compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . Its structure features a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted with a propiononitrile group at the 2-position. Synonyms include 3-(1,3-dioxolan-2-yl)propanenitrile and 1,3-Dioxolane 2-Propane Nitrile .

Properties

CAS No. |

4388-58-3 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)propanenitrile |

InChI |

InChI=1S/C6H9NO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-2,4-5H2 |

InChI Key |

ILNCXUYVDNKISU-UHFFFAOYSA-N |

SMILES |

C1COC(O1)CCC#N |

Canonical SMILES |

C1COC(O1)CCC#N |

Other CAS No. |

4388-58-3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Formulation:

1,3-Dioxolane-2-propiononitrile is used as an intermediate in the synthesis of pharmaceutical compounds. Its nitrile group can participate in nucleophilic reactions, making it valuable for creating various drug molecules. For instance, it has been explored in the synthesis of anti-cancer agents and other therapeutics due to its ability to form stable complexes with biologically active molecules .

Pharmacokinetics:

The compound has been analyzed using High-Performance Liquid Chromatography (HPLC) methods for pharmacokinetic studies. The reverse phase HPLC method allows for the effective separation and analysis of DPN, facilitating its use in understanding drug metabolism and distribution .

Analytical Chemistry

Separation Techniques:

DPN is commonly employed in analytical chemistry for the separation of compounds in complex mixtures. It can be effectively isolated using HPLC with specific mobile phases that include acetonitrile and water, which are essential for ensuring accurate analytical results. This method has been shown to be scalable and suitable for preparative separations, making it a versatile tool in laboratories .

Mass Spectrometry Applications:

For mass spectrometry (MS) applications, DPN's compatibility with formic acid as a mobile phase component enhances its detection sensitivity. This property is particularly useful in metabolomics and environmental analysis where precise quantification of trace compounds is required .

Material Science

Polymer Synthesis:

DPN can serve as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and solubility. Research indicates that polymers derived from DPN exhibit improved mechanical properties compared to traditional polymers .

Stabilization of Reactive Intermediates:

In material science, DPN has been studied for its ability to stabilize reactive intermediates during polymerization processes. The presence of the dioxolane ring structure helps prevent premature polymerization that can occur with other reactive compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Pharmacokinetics | Analyzed the absorption and metabolism of DPN | Demonstrated effective separation using HPLC; revealed insights into metabolic pathways |

| Polymer Synthesis Research | Investigated DPN as a monomer | Showed enhanced mechanical properties in resultant polymers compared to conventional materials |

| Analytical Method Development | Developed a new HPLC method for DPN analysis | Achieved high sensitivity and reproducibility, suitable for complex sample matrices |

Comparison with Similar Compounds

Key Observations:

Dioxolane vs. Dioxoisoindolin Systems The dioxolane ring in this compound contrasts with the dioxoisoindolin system in 3-(1,3-Dioxoisoindolin-2-yl)propane-nitrile. The nitrile group in both compounds enables nucleophilic addition reactions, but the dioxoisoindolin derivative’s larger conjugated system may favor applications in materials science or pharmaceuticals .

Substituent Effects 1,3-Dioxolane, 2-(2-propenyl)- (CAS: 38653-49-5) replaces the nitrile group with an allyl substituent. This modification reduces polarity and alters reactivity, favoring radical or electrophilic addition pathways over nitrile-specific reactions . 4-[(2-Methoxyphenyl)amino]butanenitrile incorporates a methoxy-substituted aromatic ring and a secondary amine.

Research Findings and Reactivity

Solid-State Interactions

This compound exhibits C–H⋯N and C–H⋯O intermolecular interactions in its crystal structure, as revealed by single-crystal X-ray diffraction (R factor = 0.030) . These interactions stabilize the solid-state packing, suggesting moderate melting points and crystalline stability.

Functional Group Reactivity

- Nitrile Group: The nitrile in this compound can undergo hydrolysis to carboxylic acids or reduction to amines. Its electron-withdrawing nature also activates adjacent carbons for nucleophilic attack.

- Allyl Group (1,3-Dioxolane, 2-(2-propenyl)-) : The allyl substituent enables polymerization or Diels-Alder reactions, highlighting divergent synthetic applications compared to nitrile-containing analogs .

Preparation Methods

General Synthesis of 1,3-Dioxolane Rings

The 1,3-dioxolane ring is a five-membered cyclic acetal characterized by two oxygen atoms at the 1 and 3 positions. The parent 1,3-dioxolane is commonly synthesized via acid-catalyzed condensation of ethylene glycol with aldehydes or ketones.

Typical Method : Condensation of ethylene glycol with formaldehyde in toluene using p-toluenesulfonic acid as a catalyst is a well-established route to 1,3-dioxolane. This method can be adapted for substituted derivatives by replacing formaldehyde with other aldehydes or ketones bearing the desired substituents.

Catalysts : Acid catalysts such as p-toluenesulfonic acid are preferred for promoting acetalization. Alternative catalysts include Lewis acids like SnCl4 or tetraethylammonium bromide, which facilitate the reaction between ethylene oxide and aldehydes.

Reaction Conditions : Typically carried out under reflux in an aprotic solvent like toluene, with removal of water to drive the equilibrium toward cyclic acetal formation.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Ethylene glycol + aldehyde/ketone |

| Catalyst | p-Toluenesulfonic acid, SnCl4, or others |

| Solvent | Toluene or similar aprotic solvents |

| Temperature | Reflux (~110°C for toluene) |

| Time | Several hours until completion |

| Water Removal | Continuous removal to shift equilibrium |

Hydroformylation Route to 3-Hydroxypropanal Intermediates

A key intermediate related to the synthesis of 1,3-dioxolane derivatives with hydroxy and nitrile functionalities is 3-hydroxypropanal, which can be prepared by hydroformylation of ethylene oxide.

Process Description :

Hydroformylation of ethylene oxide using cobalt carbonyl catalysts modified with partially oxidized tertiary phosphine ligands produces 3-hydroxypropanal and 1,3-propanediol. The aldehyde intermediate can be used for subsequent acetalization with ethylene glycol to form dioxolane rings.Catalyst System :

Tertiary phosphine-modified cobalt carbonyl complexes with partially oxidized ligands enhance catalyst activity and selectivity.Reaction Conditions :

Temperature range 30–150°C (preferably 70–110°C), pressure around 50 psi or higher, with hydrogen and carbon monoxide gases.Product Handling :

The aldehyde and its oligomers can be separated by extraction, distillation, or crystallization. The aldehyde can then be converted to dioxolane derivatives via acetalization.

| Parameter | Details |

|---|---|

| Catalyst | Tertiary phosphine-modified cobalt carbonyl |

| Temperature | 70–110°C |

| Pressure | ~50 psi (adjusted for partial pressures) |

| Reactants | Ethylene oxide, CO, H2 |

| Products | 3-Hydroxypropanal, 1,3-propanediol |

| Post-reaction Steps | Acetalization with ethylene glycol |

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed acetalization | Ethylene glycol + aldehyde (e.g., 2-cyanoacetaldehyde) | p-Toluenesulfonic acid, reflux in toluene | Direct formation of dioxolane ring | Availability of nitrile aldehydes |

| Lewis acid catalysis | Ethylene oxide + aldehyde | SnCl4 or tetraethylammonium bromide | Mild conditions, efficient | Catalyst sensitivity |

| Hydroformylation + acetalization | Ethylene oxide → 3-hydroxypropanal → acetalization | Cobalt carbonyl + oxidized phosphine ligands; acetalization catalyst | High selectivity, scalable | Multi-step, requires gas handling |

Research Findings and Industrial Relevance

The acid-catalyzed condensation method is widely used for preparing 1,3-dioxolane derivatives due to its simplicity and effectiveness.

Hydroformylation of ethylene oxide to produce 3-hydroxypropanal intermediates has been industrially developed with improved catalysts that enhance yield and selectivity. This method provides a versatile route to functionalized dioxolanes after acetalization.

Challenges in purification and yield optimization remain, especially for substituted derivatives with nitrile groups, necessitating careful catalyst and reaction condition optimization.

No direct patent or literature source specifically details an industrial-scale synthesis of 1,3-Dioxolane-2-propiononitrile, but the combination of these methodologies provides a practical framework for its preparation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 1,3-Dioxolane-2-propiononitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dioxolane ring and nitrile group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For example, analogous dioxolane derivatives like 2-Propyl-1,3-dioxolane have been characterized using these techniques, with PubChem providing structural validation via InChI keys and molecular formulas .

Q. How can synthetic pathways for this compound be designed using precursor compounds?

- Methodological Answer : A plausible route involves cyclization of a nitrile-containing diol with a ketone or aldehyde under acid catalysis. For instance, 1,3-dioxolane derivatives are synthesized via acetal/ketal formation, as seen in the synthesis of 2-Propyl-1,3-dioxolane (C6H12O2) using propionaldehyde and glycerol . Optimization of solvent (e.g., toluene for azeotropic water removal) and catalyst (e.g., p-toluenesulfonic acid) is critical.

Q. What chromatographic techniques are suitable for purity analysis of this compound?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile dioxolane derivatives, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection can assess non-volatile impurities. Retention indices and spiking with authentic standards (if available) enhance accuracy, as demonstrated in analyses of structurally similar nitriles like 3,5-Difluorophenylacetonitrile .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites. For example, the nitrile group’s electrophilicity and the dioxolane ring’s steric effects can be quantified. Such methods have been applied to derivatives like 2-(3-benzoylphenyl)propionitrile to predict regioselectivity in cycloaddition reactions .

Q. What experimental design strategies optimize synthetic yield under varying reaction conditions?

- Methodological Answer : Response Surface Methodology (RSM) with central composite design can evaluate factors like temperature, catalyst loading, and solvent polarity. For example, DOE (Design of Experiments) in market research databases (e.g., 59 chapters of financial and industry spreadsheets) provides frameworks for multivariable analysis, enabling predictive modeling of reaction outcomes .

Q. How do researchers resolve contradictions in spectral data for structurally complex nitriles like this compound?

- Methodological Answer : Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous signals. For instance, ¹H-¹³C correlations in 3,5-Difluorophenylacetonitrile resolved overlapping peaks caused by fluorine substituents . Additionally, comparing experimental IR spectra with computational simulations (e.g., Gaussian software) verifies functional group assignments.

Q. What strategies mitigate decomposition of this compound during storage or reaction?

- Methodological Answer : Stabilization via inert atmospheres (N2/Ar) and low-temperature storage (-20°C) minimizes hydrolysis. Additives like radical inhibitors (e.g., BHT) or acidic scavengers (e.g., molecular sieves) may be employed, as seen in protocols for moisture-sensitive dioxolanes such as 4,5-Dichloro-2,2-difluoro-1,3-dioxolane .

Data Analysis & Interpretation

Q. How should researchers handle discrepancies between theoretical and experimental yields in synthesis?

- Methodological Answer : Systematic error analysis (e.g., GC-MS purity checks, stoichiometric recalibration) identifies sources like side reactions or catalyst deactivation. Market research databases emphasize statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors, as applied in forecasting chemical consumption trends .

Q. What metrics validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Interlaboratory studies with standardized protocols (e.g., ISO/IEC 17025) ensure reproducibility. Parameters like %RSD (Relative Standard Deviation) for yield and purity across ≥3 trials are critical. Analogous nitrile derivatives, such as phenylacetonitrile, have been validated using such metrics in regulatory databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.